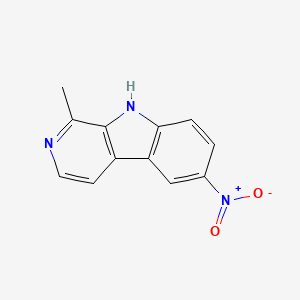

9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-

CAS No.: 38314-91-9

Cat. No.: VC20192273

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38314-91-9 |

|---|---|

| Molecular Formula | C12H9N3O2 |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | 1-methyl-6-nitro-9H-pyrido[3,4-b]indole |

| Standard InChI | InChI=1S/C12H9N3O2/c1-7-12-9(4-5-13-7)10-6-8(15(16)17)2-3-11(10)14-12/h2-6,14H,1H3 |

| Standard InChI Key | KHTDXKAUSUJSQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The core structure of 9H-Pyrido[3,4-b]indole, 1-methyl-6-nitro- derives from β-carboline, a tricyclic framework comprising an indole moiety fused to a pyridine ring. Substitutions at the 1- and 6-positions introduce steric and electronic modifications that influence its biological activity. The molecular formula is C₁₂H₉N₃O₂, with a molecular weight of 227.22 g/mol. Key structural features include:

-

Methyl group at C1: Enhances lipophilicity, potentially improving membrane permeability.

-

Nitro group at C6: Introduces strong electron-withdrawing effects, altering charge distribution and reactivity .

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, a critical factor in its anticancer mechanism .

Synthesis and Optimization

Nitration of Pyridoindole Precursors

The synthesis of 1-methyl-6-nitro-9H-pyrido[3,4-b]indole typically begins with the nitration of 1-methyl-9H-pyrido[3,4-b]indole. This reaction employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent, with temperature control (0–5°C) to ensure regioselectivity at the 6-position. The general reaction proceeds as follows:

Purification via recrystallization or column chromatography yields the final product with >90% purity. Industrial-scale synthesis may utilize continuous flow reactors to enhance efficiency and reduce byproducts.

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness and bioavailability:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 199–201°C (estimated) | |

| LogP (Partition Coefficient) | 3.17 (predicted) | |

| Solubility | Slightly soluble in DMSO, methanol | |

| pKa | 15.44 ± 0.30 |

The nitro group reduces aqueous solubility compared to unsubstituted β-carbolines, necessitating formulation strategies for in vivo applications .

Biological Activity and Mechanistic Insights

Anticancer Potency

Pyrido[3,4-b]indole derivatives exhibit broad-spectrum anticancer activity. In a landmark study, analogs with substitutions at C1 and C6 demonstrated IC₅₀ values as low as 80 nM against triple-negative breast cancer (MDA-MB-468) and 200 nM against pancreatic cancer (MIA PaCa-2) . While the 6-nitro derivative remains underexplored, its electron-withdrawing nitro group may modulate binding affinity compared to methoxy-substituted analogs .

Molecular Docking and Target Engagement

Computational docking studies reveal that pyrido[3,4-b]indoles bind to MDM2, a key regulator of the tumor suppressor p53. Critical interactions include:

-

Hydrogen bonding between the 6-nitro group and Tyr106.

The 1-methyl group may sterically hinder interactions with MDM2’s hydrophobic pocket, suggesting a trade-off between lipophilicity and target engagement .

Structure-Activity Relationships (SAR)

Substituent effects at C1 and C6 profoundly influence anticancer activity:

| Position | Substituent | Effect on IC₅₀ | Notes |

|---|---|---|---|

| C1 | Methyl | Moderate activity | Enhances metabolic stability |

| C6 | Nitro | Unknown (predicted) | Electron-withdrawing; may reduce binding vs. methoxy |

Comparative data from methoxy- and naphthyl-substituted analogs suggest that bulkier groups at C1 improve potency, while electron-donating groups at C6 enhance MDM2 binding .

Applications and Future Directions

Oncology

The compound’s ability to arrest the cell cycle at the G2/M phase and induce apoptosis positions it as a candidate for combination therapies with DNA-damaging agents . Preclinical studies in xenograft models are warranted to validate efficacy.

Neuropharmacology

β-Carbolines are known MAO inhibitors, but the nitro group’s impact on CNS penetration requires further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume